molecular formula C7H5BrF2OS B13582298 1-(3-Bromo-5-methyl-2-thienyl)-2,2-difluoroethanone

1-(3-Bromo-5-methyl-2-thienyl)-2,2-difluoroethanone

Cat. No.: B13582298
M. Wt: 255.08 g/mol
InChI Key: BRHYIRRIOMHKGJ-UHFFFAOYSA-N
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Description

1-(3-bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one is an organic compound that features a thiophene ring substituted with bromine and methyl groups, along with a difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one typically involves the bromination of 5-methylthiophene followed by the introduction of the difluoroethanone group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions, leading to different oxidation states of the sulfur atom.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted thiophenes, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

1-(3-bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological targets.

    Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(3-bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanone group can form strong interactions with active sites, while the thiophene ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-bromo-5-methylthiophen-2-yl)ethan-1-ol
  • 1-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine

Uniqueness

1-(3-bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one is unique due to the presence of the difluoroethanone group, which imparts distinct chemical and physical properties compared to its analogs. This group can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C7H5BrF2OS

Molecular Weight

255.08 g/mol

IUPAC Name

1-(3-bromo-5-methylthiophen-2-yl)-2,2-difluoroethanone

InChI

InChI=1S/C7H5BrF2OS/c1-3-2-4(8)6(12-3)5(11)7(9)10/h2,7H,1H3

InChI Key

BRHYIRRIOMHKGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(=O)C(F)F)Br

Origin of Product

United States

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